6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
“6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a chemical compound . It is a powder in physical form . The IUPAC name of this compound is 6-methyl-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine .
Molecular Structure Analysis
The molecular weight of this compound is 173.65 . The InChI code for this compound is provided, which can be used to generate its molecular structure .Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 173.65 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Characterization
One study presents the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the versatility of pyrazolopyrimidine derivatives in organic synthesis. The method involves the preparation of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, which is then transformed into various substituted derivatives, demonstrating the compound's utility in synthesizing novel molecules (Drev et al., 2014).
Another research focuses on the facile one-step synthesis of 1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-ones, employing aldehydes, arylideneanilines, carboxylic acids, and orthoesters as one-carbon units. This study highlights the simplicity and efficiency of synthesizing pyrazolopyrimidines, contributing to the diversity of heterocyclic chemistry (Reddy et al., 2005).
Biological Activities
A significant study synthesizes and evaluates novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, underlining the potential medicinal importance of pyrazolopyrimidine derivatives. This research not only demonstrates the synthesis of a new series of compounds but also evaluates their biological activities, providing a foundation for future pharmacological studies (Rahmouni et al., 2016).
Supramolecular Chemistry
Exploration of energetic multi-component molecular solids formed with tetrafluoroterephthalic acid and various aza compounds, including pyrazolopyrimidine derivatives, reveals the role of strong hydrogen bonds and weak intermolecular interactions in the assembly of supramolecular structures. This study showcases the application of pyrazolopyrimidine derivatives in the design of materials with potential energy-related applications (Wang et al., 2014).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines, a family of compounds to which this molecule belongs, have been identified as strategic compounds for optical applications . They interact with their targets in a way that improves both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are known to have tunable photophysical properties, suggesting they may interact with light-sensitive biochemical pathways .
Result of Action
Compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications due to their tunable photophysical properties . This suggests that they may have effects on light-sensitive molecular and cellular processes.
Action Environment
It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned, suggesting that light conditions may influence their action .
Properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-5-2-9-7-6(8(12)13)3-10-11(7)4-5/h3,5,9H,2,4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOBAMJYWWXONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C=NN2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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